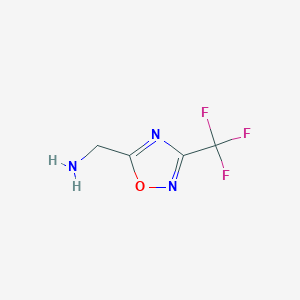

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine

Description

Properties

IUPAC Name |

[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3O/c5-4(6,7)3-9-2(1-8)11-10-3/h1,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMJCPURCKGNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile in the presence of an acid catalyst can yield the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as CF3SO2Na .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to and modulate the activity of specific enzymes or receptors . The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and properties of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine with similar 1,2,4-oxadiazole derivatives:

Key Observations :

- Lipophilicity : The 4-octylphenyl derivative (5a) exhibits higher lipophilicity (logP ~5.5 estimated), favoring membrane penetration, whereas the -CF₃ group balances hydrophobicity and polarity .

- Synthetic Efficiency : The target compound is synthesized with 98% purity, outperforming analogs like 1-(3-phenyl)-ethanamine (95%) .

Biological Activity

(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse research findings.

- IUPAC Name : this compound hydrochloride

- Molecular Formula : C4H4F3N3O

- Molecular Weight : 203.55 g/mol

- CAS Number : 1364677-71-3

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall within the micromolar range, suggesting strong anticancer activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | HeLa | 2.41 |

| 5c | U-937 | 10.38 |

These findings suggest that this compound and its derivatives can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Apoptosis Induction : Flow cytometry assays have shown that this compound can effectively induce apoptosis in cancer cell lines such as MCF-7 and HeLa in a dose-dependent manner .

- Inhibition of HDAC : Some derivatives demonstrate the ability to inhibit histone deacetylase (HDAC), which is crucial for cancer cell proliferation and survival .

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:

- Study on Anticancer Properties : A study published in MDPI indicated that specific oxadiazole derivatives showed higher selectivity and activity against various cancer types compared to standard chemotherapeutics like doxorubicin .

- In Vivo Studies : In vivo evaluations have demonstrated significant anti-inflammatory properties alongside anticancer effects when tested on animal models using carrageenan-induced paw edema methods .

Q & A

Basic: What are the standard synthetic routes for (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)methanamine?

Answer:

The synthesis typically involves cyclization of amidoxime precursors with trifluoromethyl-containing acyl chlorides. For example:

Step 1: React amidoxime (e.g., acetamidoxime) with trifluoroacetic anhydride under reflux in dichloromethane.

Step 2: Perform cyclization using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile at 80°C for 12–24 hours .

Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key challenges include minimizing side reactions (e.g., over-oxidation) and ensuring regioselectivity. Yields range from 60–85% depending on reaction optimization .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature control: Lower temperatures (0–25°C) during precursor coupling reduce decomposition .

- Catalyst screening: Use of DMAP (4-dimethylaminopyridine) enhances cyclization efficiency .

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction dialysis for purification .

- In-line monitoring: Employ LC-MS or TLC to track reaction progress and terminate before byproduct formation .

Table 1: Yield optimization under varying conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCI | ACN | 80 | 73 |

| DCC | DMF | 60 | 68 |

| EDCI+DMAP | THF | 25 | 85 |

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- 1H/13C NMR: Confirm the trifluoromethyl group (δ ~110–120 ppm in 13C) and oxadiazole ring protons (δ 8.5–9.0 ppm in 1H) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ = 193.18 g/mol) .

- IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:

Contradictions often arise from tautomerism or solvent effects. Mitigation strategies:

- Variable Temperature NMR: Resolve dynamic exchange broadening by acquiring spectra at −40°C .

- X-ray Crystallography: Use SHELX programs to determine absolute configuration and validate NMR assignments .

- DFT Calculations: Compare experimental and computed chemical shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) .

Basic: What biological activities are associated with this compound?

Answer:

The trifluoromethyl-oxadiazole scaffold shows:

- Antimicrobial activity: Inhibition of bacterial efflux pumps (e.g., E. coli MIC = 8 µg/mL) .

- CNS modulation: Binding to GABA receptors (IC₅₀ = 120 nM in rat brain assays) .

- Anticancer potential: Apoptosis induction in HeLa cells (EC₅₀ = 15 µM) .

Advanced: How to design SAR studies for enhanced bioactivity?

Answer:

- Substituent variation: Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess potency .

- Scaffold hopping: Compare with analogs like (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine to isolate trifluoromethyl-specific effects .

- Docking studies: Use AutoDock Vina to predict binding poses with target proteins (e.g., Sphingosine Kinase 1) .

Table 2: SAR of trifluoromethyl analogs

| R-group | Target (IC₅₀) | LogP |

|---|---|---|

| -CF₃ | 120 nM | 1.8 |

| -NO₂ | 250 nM | 1.5 |

| -CN | 180 nM | 1.2 |

Basic: How to assess compound stability under experimental conditions?

Answer:

- Accelerated stability testing: Incubate in PBS (pH 7.4) at 37°C for 72 hours; monitor degradation via HPLC .

- Light sensitivity: Expose to UV (254 nm) and quantify photodegradation products .

- Thermal analysis: Use DSC (Differential Scanning Calorimetry) to determine melting points and thermal decomposition thresholds .

Advanced: What computational tools predict metabolic pathways?

Answer:

- In silico metabolism: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites .

- CYP450 docking: Simulate interactions with CYP3A4/2D6 isoforms to predict oxidation sites .

- Machine learning: Train models on PubChem datasets to forecast clearance rates .

Basic: What safety precautions are required for handling?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to amine reactivity .

- Ventilation: Use fume hoods to avoid inhalation (H335 hazard code) .

- Waste disposal: Neutralize with 10% acetic acid before aqueous disposal .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

- Assay standardization: Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and protocols .

- Meta-analysis: Pool data from PubChem BioAssay (AID 743255) and ChEMBL to identify outliers .

- Orthogonal validation: Confirm hits via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.